Cas no 147782-19-2 ((1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid)
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,2-Cyclopropanedicarboxylicacid, 3-[(S)-aminocarboxymethyl]-, (1R,2R)-
- DCG IV
- DCG IV,(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine
- (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine
- 2-(2,3-dicarboxycyclopropyl)glycine
- (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
- GTPL1377
- AKOS030230932
- BDBM50034503
- 1,2-Cyclopropanedicarboxylicacid,3-[(S)-aminocarboxymethyl]-,(1R,2R)-
- MATPZHBYOVDBLI-JJYYJPOSSA-N
- (1R,2R)-3-[(1S)-1-amino-2-hydroxy-2-oxoethyl]cyclopropane-1,2-dicarboxylic acid
- 1,2-Cyclopropanedicarboxylic acid, 3-[(S)-aminocarboxymethyl]-, (1R,2R)-
- (2S,2''R,3''R)-2-(2'',3'')-dicarboxycyclopropylglycine
- 3-(Amino-carboxy-methyl)-cyclopropane-1,2-dicarboxylic acid
- Dcg-IV
- DCGIV
- Q5204500
- (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine; DCG IV
- SCHEMBL658075
- 2CG
- CHEMBL284193
- HY-101335
- (1R,2R)-3-((S)-Amino-carboxy-methyl)-cyclopropane-1,2-dicarboxylic acid
- (1r,2r)-3-[(S)-Amino(Carboxy)methyl]cyclopropane-1,2-DicarboxylicAcid
- CS-0021174
- 147782-19-2
- (2R,3R)-1-((S)-3-methylbut-3-en-2-yl)-2,3-di(prop-1-en-2-yl)cyclopropane
- GLXC-03663
- (2S,2'R,3'R)-2-(2',3'-dicarboxylcyclopropyl)glycine
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- Inchi: 1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1
- InChI Key: MATPZHBYOVDBLI-JJYYJPOSSA-N
- SMILES: OC([C@H]1[C@H](C(=O)O)C1[C@@H](C(=O)O)N)=O
Computed Properties
- Exact Mass: 203.04300
- Monoisotopic Mass: 203.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -4.3
- Topological Polar Surface Area: 138
Experimental Properties
- Color/Form: Not available
- Density: 1.819
- Boiling Point: 503.9 °C at 760 mmHg
- Flash Point: 258.5 °C
- Refractive Index: 1.643
- PSA: 137.92000
- LogP: -0.87000
- Solubility: Not available
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D195180-1mg |
DCG IV |
147782-19-2 | 1mg |
$ 322.00 | 2023-09-08 | ||
| TRC | D195180-10mg |
DCG IV |
147782-19-2 | 10mg |
$ 2532.00 | 2023-09-08 | ||
| TRC | D195180-50mg |
DCG IV |
147782-19-2 | 50mg |
$ 2015.00 | 2022-06-05 | ||
| ChemScence | CS-0021174-100mg |
DCG-IV |
147782-19-2 | 100mg |
$1650.0 | 2021-09-02 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16736-1mg |
DCG IV |
147782-19-2 | 98% | 1mg |
¥3413.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16736-10mg |
DCG IV |
147782-19-2 | 98% | 10mg |
¥7382.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16736-50mg |
DCG IV |
147782-19-2 | 98% | 50mg |
¥29888.00 | 2023-09-09 | |
| TRC | D195180-5mg |
DCG IV |
147782-19-2 | 5mg |
$ 1413.00 | 2023-09-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3161-100MG |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |
147782-19-2 | 95% | 100MG |
¥ 4,006.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3161-250MG |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid |
147782-19-2 | 95% | 250MG |
¥ 6,402.00 | 2023-03-10 |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid Suppliers
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid Related Literature
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Mark G. Moloney Nat. Prod. Rep. 2002 19 597
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Mark G. Moloney Nat. Prod. Rep. 1999 16 485
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Siliang Ming,Jian Yang,Shi Wu,Gang Yao,Hongwei Xiong,Yu Du,Jun Gong Org. Chem. Front. 2022 9 5147
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Mark G. Moloney Nat. Prod. Rep. 1998 15 205
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Madan K. Kharel,Pallab Pahari,Micah D. Shepherd,Nidhi Tibrewal,S. Eric Nybo,Khaled A. Shaaban,Jürgen Rohr Nat. Prod. Rep. 2012 29 264
Additional information on (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Introduction to (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic Acid (CAS No. 147782-19-2)
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid, with the CAS number 147782-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their unique structural features and potential biological activities. The cyclopropane ring, a key structural motif in this molecule, is known for its rigidity and ability to influence the conformational properties of the surrounding functional groups. The presence of both amino and carboxylic acid functional groups further enhances its reactivity and potential applications in drug design and synthesis.
The< strong> stereochemistry of (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid is particularly noteworthy. The (1R,2R) configuration at the cyclopropane ring and the (S) configuration at the amino group contribute to its specific interactions with biological targets. This precise stereochemical arrangement is often crucial for the efficacy and selectivity of pharmacological agents. The compound's ability to exist as a single stereoisomer makes it a valuable scaffold for developing enantiopure drugs, which can exhibit improved pharmacokinetic profiles and reduced side effects compared to racemic mixtures.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid has been explored as a potential intermediate in the synthesis of various bioactive molecules. Its unique structural features make it a versatile building block for designing compounds that interact with enzymes, receptors, and other cellular components. For instance, researchers have investigated its use in developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.
One of the most compelling aspects of this compound is its potential application in the field of immunology. The cyclopropane moiety has been shown to modulate immune responses by influencing the activity of immune cells. Additionally, the presence of both amino and carboxylic acid groups allows for further functionalization, enabling the creation of derivatives with enhanced immunomodulatory properties. Recent studies have demonstrated that derivatives of (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid can modulate cytokine production and enhance antibody responses, making them promising candidates for therapeutic applications in autoimmune diseases and cancer immunotherapy.
The synthesis of (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodology have made it increasingly feasible to produce this compound in high yields and purity. One common approach involves asymmetric synthesis techniques that leverage chiral auxiliaries or catalysts to achieve the desired stereochemical configuration. These methods are essential for producing enantiopure compounds that can be further developed into lead candidates for drug discovery.
The pharmacological profile of (1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits a range of biological activities depending on its derivatives. For example, certain analogs have demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Others have shown potential as protease inhibitors, which could be valuable in treating conditions such as cancer and infectious diseases.
The compound's structural features also make it an attractive candidate for developing novel materials with specific properties. For instance, its ability to form stable complexes with other molecules could be exploited in designing molecular recognition systems for sensors or catalysts. Additionally, the cyclopropane ring's rigidity could be utilized to create materials with enhanced mechanical strength or stability.
In conclusion,( 1R , 2 R ) - 3 - [ ( S ) - amino ( carboxy ) methyl ] cyc lo pro pane - 1 , 2 - dicar box ylic ac id ( C A S N o . 147782 - 19 - 2 ) is a multifaceted compound with significant potential in pharmaceutical research and development . Its unique structural features , stereochemistry , and biological activities make it a valuable scaffold for designing novel therapeutic agents . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in drug discovery and material science .
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